molecular formula C17H19N5 B5753995 N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine

Numéro de catalogue B5753995
Poids moléculaire: 293.4 g/mol
Clé InChI: QQZJKAXTSFEMES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine, also known as PD 153035, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was initially developed as an anticancer drug and has been extensively studied for its potential therapeutic applications in various types of cancer.

Mécanisme D'action

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This inhibits the autophosphorylation of the receptor, which is necessary for the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of EGFR. It also inhibits the proliferation and migration of cancer cells by blocking the activation of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its use is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo experiments.

Orientations Futures

1. Development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in other types of cancer.
3. Evaluation of the efficacy of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in combination with other anticancer drugs.
4. Identification of biomarkers that can predict the response of cancer cells to N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.
5. Investigation of the role of EGFR in cancer stem cells and the potential of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 to target this population of cells.

Méthodes De Synthèse

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 involves several steps, including the reaction of 2-amino-4,6-dimethylpyrimidine with 2,3,5-trimethylbenzaldehyde to form 2-(4,6-dimethyl-2-pyrimidinyl)-3,5,6-trimethylbenzaldehyde. This intermediate is then reacted with 2-amino-4,6,7-trimethylquinazoline to yield N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.

Applications De Recherche Scientifique

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.

Propriétés

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-9-6-14-13(5)20-17(21-15(14)7-10(9)2)22-16-18-11(3)8-12(4)19-16/h6-8H,1-5H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJKAXTSFEMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.